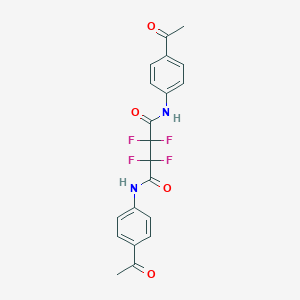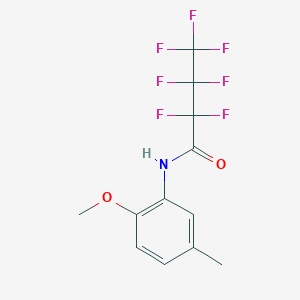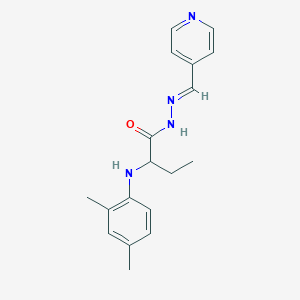![molecular formula C26H29N5O3S B449729 N'-(2-METHOXYPHENYL)-N-[1-(3-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA](/img/structure/B449729.png)
N'-(2-METHOXYPHENYL)-N-[1-(3-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-methoxyphenyl)-N-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methylphenyl group, a dioxopyrrolidinyl group, and a trimethylpyrazolylmethyl group, all connected through a thiourea linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-methoxyphenyl)-N-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea typically involves multi-step organic reactions. The starting materials include 2-methoxyaniline, 3-methylbenzoyl chloride, and 1,3,5-trimethyl-1H-pyrazole-4-carboxaldehyde. The synthesis can be broken down into the following steps:
Formation of the intermediate: 2-methoxyaniline reacts with 3-methylbenzoyl chloride in the presence of a base such as triethylamine to form N-(2-methoxyphenyl)-3-methylbenzamide.
Cyclization: The intermediate undergoes cyclization with succinic anhydride to form N-(2-methoxyphenyl)-N-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]amide.
Thiourea formation: The final step involves the reaction of the cyclized product with 1,3,5-trimethyl-1H-pyrazole-4-carboxaldehyde and thiourea in the presence of a catalyst such as hydrochloric acid to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-(2-methoxyphenyl)-N-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, alcohols, and bases such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Thiourea derivatives with different nucleophiles.
Scientific Research Applications
N’-(2-methoxyphenyl)-N-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’-(2-methoxyphenyl)-N-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
N’-(2-methoxyphenyl)-N-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea can be compared with other similar compounds, such as:
N-(2-methoxyphenyl)-N’-phenylthiourea: Lacks the pyrrolidinyl and pyrazolyl groups, resulting in different chemical and biological properties.
N-(3-methylphenyl)-N’-phenylthiourea: Lacks the methoxyphenyl and pyrazolyl groups, leading to variations in reactivity and applications.
N-(2-methoxyphenyl)-N’-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea:
The uniqueness of N’-(2-methoxyphenyl)-N-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C26H29N5O3S |
|---|---|
Molecular Weight |
491.6g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-1-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-1-[(1,3,5-trimethylpyrazol-4-yl)methyl]thiourea |
InChI |
InChI=1S/C26H29N5O3S/c1-16-9-8-10-19(13-16)31-24(32)14-22(25(31)33)30(15-20-17(2)28-29(4)18(20)3)26(35)27-21-11-6-7-12-23(21)34-5/h6-13,22H,14-15H2,1-5H3,(H,27,35) |
InChI Key |
QTFCIFOXKDGNJD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(=O)CC(C2=O)N(CC3=C(N(N=C3C)C)C)C(=S)NC4=CC=CC=C4OC |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CC(C2=O)N(CC3=C(N(N=C3C)C)C)C(=S)NC4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'~1~-{(E)-1-[3-(2-NAPHTHYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}NONANOHYDRAZIDE](/img/structure/B449647.png)
![N'-(2-furylmethylene)-4-[(2-methoxyphenoxy)methyl]benzohydrazide](/img/structure/B449648.png)

![4-[(4-chlorophenoxy)methyl]-N'-{[1-(1-naphthyl)-3-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B449653.png)
![N'-(1,3-benzodioxol-5-ylmethylene)-4-[(4-tert-butylphenoxy)methyl]benzohydrazide](/img/structure/B449657.png)
![3-{3-nitrophenyl}-N-[4-({4-[(3-{3-nitrophenyl}acryloyl)amino]cyclohexyl}methyl)cyclohexyl]acrylamide](/img/structure/B449658.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B449660.png)
![N~1~-[2-(2-{(E)-1-[3-(4-BROMOPHENYL)-1-(4-NITROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}HYDRAZINO)-2-OXOETHYL]-4-METHYL-1-BENZENESULFONAMIDE](/img/structure/B449661.png)

![N~1~-[2-(2-{(E)-1-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}HYDRAZINO)-2-OXOETHYL]-1-BENZENESULFONAMIDE](/img/structure/B449664.png)



![3-[(2-chlorophenoxy)methyl]-N'-(2-furylmethylene)benzohydrazide](/img/structure/B449672.png)
